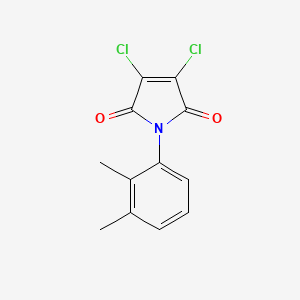![molecular formula C15H9N3OS3 B2407610 N-(4-(tiofen-2-il)tiazol-2-il)benzo[d]tiazol-6-carboxamida CAS No. 681167-75-9](/img/structure/B2407610.png)
N-(4-(tiofen-2-il)tiazol-2-il)benzo[d]tiazol-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The compound was characterized using 1H NMR and 13C NMR spectroscopy .Molecular Structure Analysis
Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been extensively studied . The thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
- Los tiazoles se han investigado por sus propiedades antitumorales y citotóxicas. Por ejemplo, un estudio sintetizó [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácido acético arilidenhidrazidas y encontró potentes efectos citotóxicos en las células de cáncer de próstata .
- Los investigadores han explorado nuevos derivados por su potencial antimicrobiano, incluidos los efectos inhibitorios contra bacterias y hongos .
- Por ejemplo, algunos derivados exhiben excelentes efectos fungicidas contra el mildiu velloso del pepino y otras enfermedades fúngicas .
Actividad Antitumoral y Citotóxica
Actividad Antimicrobiana
Actividad Fungicida
Relevancia Biológica
Mecanismo De Acción
Target of Action
The compound, also known as N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their structure and target . For example, some thiazole derivatives can inhibit quorum sensing pathways in bacteria, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may affect their bioavailability .
Result of Action
Thiazole derivatives are known to have various effects depending on their structure and target . For example, some thiazole derivatives can cause cell death by inducing DNA double-strand breaks .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and resistance to reactivity with electrophiles, may be influenced by environmental factors .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide are largely determined by the thiazole ring, which is a key structural feature of this compound . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable the compound to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects . These effects are likely mediated through interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to exhibit a range of effects over time, including changes in cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide at different dosages in animal models have not been reported in the literature. Thiazole derivatives are known to exhibit a range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Thiazole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS3/c19-14(9-3-4-10-13(6-9)22-8-16-10)18-15-17-11(7-21-15)12-2-1-5-20-12/h1-8H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMCPFYXCXJOER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)
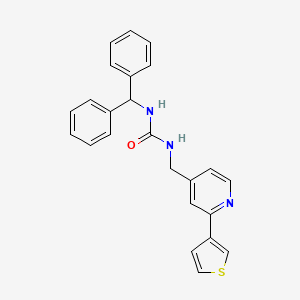

![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)
![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)
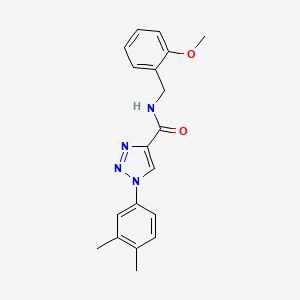
![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)
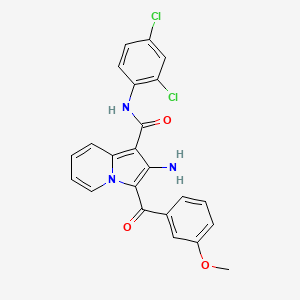
![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)

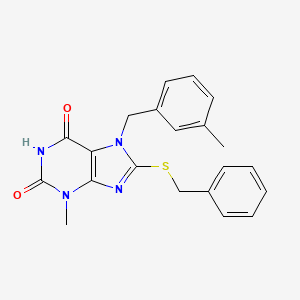
![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)

